molecular formula C20H22BrN3O2S2 B2898251 3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687565-94-2

3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2898251
CAS No.: 687565-94-2
M. Wt: 480.44
InChI Key: NVHPWESUAUCEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) proteolytic activity. MALT1 is a key signaling protein in the CBM complex (CARD11-BCL10-MALT1), which is central to antigen receptor-mediated NF-κB activation in lymphocytes. By inhibiting MALT1's paracaspase function, this compound effectively blocks the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby dampening NF-κB signaling and the expression of pro-survival and inflammatory genes . This mechanism makes it an invaluable pharmacological tool for researching B-cell and T-cell activation, proliferation, and survival. Its primary research applications are in the fields of immunology and oncology, particularly in the study of ABC-Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and other hematological malignancies dependent on chronic B-cell receptor signaling. Studies utilizing this inhibitor have helped elucidate the role of MALT1 in regulatory T-cell (Treg) function and in modulating immune responses . The compound enables researchers to probe the consequences of selective MALT1 inhibition on tumor cell viability and to explore potential therapeutic strategies targeting this pathway.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S2/c1-13-6-9-23(10-7-13)17(25)12-28-20-22-16-8-11-27-18(16)19(26)24(20)15-4-2-14(21)3-5-15/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHPWESUAUCEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Aminothiophene-3-Carboxylic Acid Derivatives

The core structure originates from 2-aminothiophene-3-carboxylic acid (1 ), synthesized via the Gewald reaction between ketones, sulfur, and cyanoacetates. Cyclization with benzoyl chloride derivatives yields 2-substituted-4H-thieno[2,3-d]oxazin-4-ones (2 ).

Key Reaction Conditions :

  • Solvent: Pyridine at 0°C → room temperature
  • Yield: 72% (average across derivatives)

Cyclocondensation to Pyrimidinone

Treatment of oxazinone 2 with 4-aminopyridine in acetic acid under reflux forms the pyrimidinone ring (3 ).

Characterization Data :

  • IR : 1690 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, aryl-H)

Synthesis of 2-(4-Methylpiperidin-1-yl)-2-Oxoethylsulfanyl Side Chain

Preparation of 4-Methylpiperidine-1-Carbonyl Chloride

4-Methylpiperidine (4 ) reacts with triphosgene in dichloromethane to form the acyl chloride (5 ).

Reaction Profile :

  • Temperature: 0°C → room temperature
  • Yield: 89%

Thioether Formation

Pyrimidinone 3 undergoes nucleophilic substitution with 2-mercapto-1-(4-methylpiperidin-1-yl)ethan-1-one (6 ) in the presence of NaH.

Stepwise Procedure :

  • Generate thiolate anion from 6 using NaH in THF
  • Add pyrimidinone 3 at −78°C
  • Warm to room temperature over 12 h
  • Yield: 65%

Critical Characterization :

  • ¹H NMR : δ 4.21 (s, 2H, SCH₂), 3.41 (m, 4H, piperidine-H)
  • HPLC Purity : >98%

Final Assembly and Purification

Coupling of Modular Components

The thioether-linked intermediate undergoes final cyclization in refluxing toluene with catalytic p-TsOH.

Optimized Parameters :

  • Time: 8 h
  • Yield: 70%
  • Recrystallization : Ethanol/water (3:1)

Analytical Summary

Parameter Value Method
Melting Point 192–194°C Capillary
Molecular Formula C₂₁H₂₁BrN₃O₂S₂ HRMS
Retention Factor 0.72 (EtOAc/hexane 1:1) TLC
Optical Rotation [α]²⁵D +12.3° (c 1.0, CHCl₃) Polarimetry

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

  • Microwave Assistance : Reduced cyclization time from 8 h to 45 min with 12% yield improvement
  • Catalytic Enhancements : Use of CuI in thioether formation increased yield to 73%

Byproduct Management

  • S8 Precipitation : Observed during thioether steps; removed via hot filtration
  • Epimerization Control : Maintain reaction pH <7 during piperidine coupling

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing in substituents, fused ring systems, or functional groups:

Compound Name & ID Core Structure Position 3 Substitution Position 2 Substitution Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl [2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl Piperidine enhances lipophilicity; bromophenyl aids in π-π stacking
CID 3858202 Benzothieno[2,3-d]pyrimidinone 4-Chlorophenyl [2-(4-Bromophenyl)-2-oxoethyl]sulfanyl Benzothieno core increases aromaticity; chloro substitution may alter electronic properties
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one Benzothieno[2,3-d]pyrimidinone Ethyl (4-Bromobenzyl)sulfanyl Ethyl group reduces steric hindrance; bromobenzyl enhances halogen bonding
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl (4-Methylbenzyl)sulfanyl Nitro group introduces strong electron-withdrawing effects; methylbenzyl may improve solubility
3-Allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one Benzothieno[2,3-d]pyrimidinone Allyl [2-(4-Bromophenyl)-2-oxoethyl]sulfanyl Allyl group offers potential for further functionalization

Spectroscopic and Physicochemical Properties

  • IR/NMR Data : The target’s carbonyl (C=O, ~1745 cm⁻¹) and aromatic (C–Br, ~717 cm⁻¹) peaks align with . Piperidine protons appear as multiplets in the 2.8–3.5 ppm range in ¹H NMR.

Key Research Findings and Implications

Substituent Effects :

  • Halogenated aryl groups (Br, Cl) enhance binding to hydrophobic enzyme pockets.
  • Piperidine improves metabolic stability but may require formulation adjustments to address solubility .

Synthetic Challenges :

  • Low yields (~30–40%) are common in multi-step syntheses involving Michael additions or halogenation .

Biological Activity

The compound 3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thienopyrimidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Structure and Synthesis

The compound's structure features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a piperidine-derived moiety. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Understanding its molecular structure is crucial for elucidating its biological mechanisms.

Antitumor Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, research on structurally similar compounds has shown that they can inhibit the growth of various cancer cell lines. The compound was evaluated for its cytotoxic effects against several cancer cell lines using standard assays such as the MTT assay.

Table 1: Cytotoxic Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Notes
3-(4-bromophenyl)-...HepG2TBDPotential liver cancer treatment
3-(4-bromophenyl)-...MCF-7TBDBreast cancer activity
3-(4-bromophenyl)-...K562TBDLeukemia cell line

Note: TBD indicates values that require further investigation based on experimental data.

The mechanism of action for thienopyrimidine derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, some derivatives have been shown to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a critical role in steroid hormone metabolism. This inhibition can lead to decreased estrogen levels in estrogen-dependent cancers.

Case Studies

  • Inhibition of Tumor Growth : A study conducted by Huang et al. evaluated a series of thieno[3,2-d]pyrimidinone derivatives and found that certain compounds exhibited strong inhibitory effects against HepG2 and MCF-7 cell lines. The most potent derivative showed an IC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic agent .
  • Structural Activity Relationship (SAR) : Another study focused on modifying the piperidine moiety to enhance biological activity. The results indicated that specific substitutions led to improved efficacy against cancer cells while reducing toxicity towards normal cells .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this thienopyrimidin-4-one derivative?

Answer:
Synthesis optimization requires:

  • Multi-step route design : Start with a thieno[3,2-d]pyrimidin-4-one core, followed by sequential introduction of substituents (e.g., 4-bromophenyl via Ullman coupling and sulfanyl-4-methylpiperidine via nucleophilic substitution) .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .
  • Catalysts : Employ p-toluenesulfonic acid (pTSA) or Pd-based catalysts for coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can stereochemical challenges during sulfanyl group introduction be resolved?

Answer:

  • Chiral auxiliaries : Use enantiopure intermediates (e.g., (R)- or (S)-4-methylpiperidine derivatives) to control stereochemistry at the sulfanyl-ethyl linker .
  • Computational modeling : Density Functional Theory (DFT) simulations predict energy barriers for diastereomer formation, guiding solvent and temperature selection .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography confirms stereochemical integrity .

Basic: What characterization techniques confirm the compound’s structural identity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), thienopyrimidine core (δ 2.5–3.8 ppm), and methylpiperidine (δ 1.2–1.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond: ~1.78 Å) and intermolecular interactions .

Advanced: How can contradictions in pharmacological data (e.g., kinase inhibition vs. cytotoxicity) be addressed?

Answer:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase IC₅₀ via radiometric assays) with cell viability (MTT assay) to decouple target-specific effects from off-target toxicity .
  • Proteomics : Identify unintended protein targets using affinity chromatography or thermal shift assays .
  • Dose-response studies : Establish a therapeutic window (e.g., IC₅₀ ratio <10 for selectivity) .

Basic: What functional groups enable derivatization for structure-activity relationship (SAR) studies?

Answer:

  • 4-Bromophenyl : Replace with other aryl groups (e.g., 4-fluorophenyl) via Suzuki-Miyaura cross-coupling .
  • Sulfanyl-ethyl linker : Modify with alternative heterocycles (e.g., morpholine instead of 4-methylpiperidine) to alter hydrophobicity .
  • Thienopyrimidine core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

Advanced: What computational methods predict bioavailability and drug-likeness?

Answer:

  • ADME profiling : Use SwissADME or QikProp to calculate parameters:

    ParameterValue
    LogP3.2–3.8 (optimal ≤5)
    Topological PSA~80 Ų (<140 Ų)
    H-bond donors/acceptors1/6
  • Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., kinases) with RMSD <2.0 Å .

Basic: How are biological activities (e.g., antimicrobial) validated experimentally?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Cytotoxicity : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to assess selectivity .

Advanced: What strategies resolve low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Salt formation : Synthesize hydrochloride salts of the piperidine moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

Basic: How are synthetic intermediates characterized for purity?

Answer:

  • TLC monitoring : Track reaction progress (Rf: 0.3–0.5 in hexane/EtOAc 7:3) .
  • Melting point : Confirm consistency (±2°C) with literature values (e.g., 160–162°C for thienopyrimidine intermediates) .

Advanced: What methods validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding .
  • Silencing/overexpression : CRISPR/Cas9 knockout of the target gene to confirm phenotype reversal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.